N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetyl chloride under acidic conditions. The resulting intermediate is then reacted with 4-chloro-3-methylbenzaldehyde to form the benzothiazole derivative.
The next step involves the introduction of the piperidine ring. This is typically done through a nucleophilic substitution reaction where the benzothiazole derivative is reacted with piperidine in the presence of a suitable base such as sodium hydride. Finally, the sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution with piperidine in the presence of sodium hydride or electrophilic substitution with sulfonyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the sulfonyl group can modulate its solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide
- N,N’-bis(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)nonanediamide
Uniqueness
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is unique due to the presence of the piperidine ring, which can enhance its biological activity and binding properties. Additionally, the specific arrangement of functional groups in this compound may confer distinct chemical reactivity and stability compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-23-18-16(21)6-5-7-17(18)28-20(23)22-19(25)14-8-10-15(11-9-14)29(26,27)24-12-3-2-4-13-24/h5-11H,2-4,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMPXMPHUMZEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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